molecular formula C10H11F2NO B6588665 3-(3,4-difluorophenyl)morpholine CAS No. 769107-66-6

3-(3,4-difluorophenyl)morpholine

Cat. No.: B6588665
CAS No.: 769107-66-6
M. Wt: 199.2
InChI Key:
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Description

3-(3,4-Difluorophenyl)morpholine is an organic compound that belongs to the class of morpholines It consists of a morpholine ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)morpholine typically involves the reaction of 3,4-difluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluorophenylmorpholine oxides.

    Reduction: Formation of difluorophenylmorpholine alcohols.

    Substitution: Formation of substituted difluorophenylmorpholine derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)morpholine
  • 3-(3,4-Dimethylphenyl)morpholine
  • 3-(3,4-Difluorophenyl)piperidine

Uniqueness

3-(3,4-Difluorophenyl)morpholine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

769107-66-6

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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